molecular formula C21H28N2O3S B4956884 N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Katalognummer B4956884
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: NTFMAMABMZUUQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EIDD-2801, is a small molecule drug that has gained attention in recent times due to its potential in treating viral infections. EIDD-2801 is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses, including coronaviruses.

Wirkmechanismus

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a prodrug that is metabolized to its active form, N~4~-hydroxycytidine triphosphate (NHC-TP), by cellular enzymes. NHC-TP is then incorporated into viral RNA during replication, leading to the introduction of errors in the viral genome. These errors make the virus less viable and reduce its ability to replicate, ultimately leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has good oral bioavailability and is rapidly metabolized to its active form, NHC-TP. N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to be effective in reducing viral load and preventing lung damage in animal models infected with SARS-CoV-2.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of viral infections. N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug. However, one of the limitations of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several future directions for the research and development of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its half-life. Another direction is the investigation of its efficacy against other viral infections, such as HIV and hepatitis C. Additionally, the combination of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide with other antiviral agents may provide a synergistic effect and improve its efficacy against viral infections. Finally, the development of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide analogs may lead to the discovery of more potent and selective antiviral agents.

Synthesemethoden

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized by a series of chemical reactions involving several intermediates. The synthesis method involves the reaction of 2-ethylphenyl isocyanate with isobutylamine to form the corresponding urea. This urea is then reacted with 4-methylbenzenesulfonyl chloride to yield the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with glycine to form the desired compound, N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its antiviral properties, particularly against RNA viruses. Studies have shown that N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can inhibit the replication of several RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial virus. In a recent study, N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide was found to be effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The study showed that N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide could reduce viral load and prevent lung damage in animal models infected with SARS-CoV-2.

Eigenschaften

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-5-18-8-6-7-9-20(18)23(15-21(24)22-14-16(2)3)27(25,26)19-12-10-17(4)11-13-19/h6-13,16H,5,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMAMABMZUUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.